molecular formula C6H16Cl2N2 B2950088 (S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride CAS No. 219320-28-2

(S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride

Cat. No.: B2950088
CAS No.: 219320-28-2
M. Wt: 187.11
InChI Key: IJGRIKWUFZJOEJ-ILKKLZGPSA-N
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Description

(S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride is a chiral amine compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its role as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride typically involves the reaction of (S)-1-methylpyrrolidine with formaldehyde and hydrogen chloride. The process begins with the formation of an imine intermediate, which is subsequently reduced to yield the desired amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a reducing agent like sodium borohydride .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a range of alkylated or acylated derivatives .

Scientific Research Applications

(S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor in the synthesis of biologically active compounds, including neurotransmitters and enzyme inhibitors.

    Medicine: It is an intermediate in the production of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is utilized in the manufacture of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby altering their catalytic functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its chiral nature and its specific role as an intermediate in the synthesis of complex molecules. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

[(2S)-1-methylpyrrolidin-2-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-8-4-2-3-6(8)5-7;;/h6H,2-5,7H2,1H3;2*1H/t6-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGRIKWUFZJOEJ-ILKKLZGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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